(2R,3R)-2-Methylazetidin-3-ol hydrochloride

Description

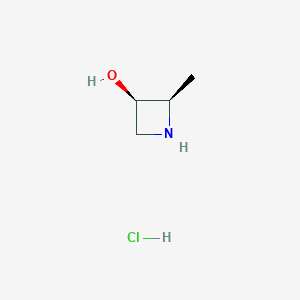

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R)-2-methylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWXJFDIRONLQP-VKKIDBQXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r,3r 2 Methylazetidin 3 Ol Hydrochloride and Enantiopure Azetidines

Stereoselective Approaches to Azetidine (B1206935) Ring Construction

Achieving the desired stereochemistry in the azetidine ring is paramount for its application in medicinal chemistry and as a chiral building block. Modern synthetic methods offer various levels of control over the formation of stereocenters.

Enantioselective and Diastereoselective Synthesis Strategies

The development of catalytic asymmetric methods has been instrumental in accessing enantiopure azetidines. A notable strategy involves the direct catalytic enantioselective difunctionalization of an achiral precursor, which allows for the simultaneous generation of two stereogenic centers. For instance, the copper-catalyzed boryl allylation of azetines provides a convenient route to chiral 2,3-disubstituted azetidines. bohrium.comacs.orgnih.gov This method installs both a boryl and an allyl group across the C=C bond of the azetine ring, creating two new stereocenters with high regio-, enantio-, and diastereoselectivity. bohrium.comacs.orgnih.gov The reaction is believed to proceed through a syn-addition mechanism of a Cu-Bpin species, followed by a rate-determining allylation. acs.orgnih.gov The versatility of the resulting boryl and allyl functionalities allows for further elaboration into a variety of substituted azetidines. bohrium.com

Another approach to diastereoselective synthesis involves the iodine-mediated cyclization of homoallyl amines, which yields cis-2,4-disubstituted iodo-azetidines through a 4-exo trig cyclization. nih.gov These iodo-azetidines can be further functionalized through nucleophilic displacement of the iodine, providing access to a range of substituted azetidines. nih.gov Furthermore, N-alkenylnitrones can undergo an electrocyclization to form azetidine nitrones, which can then be converted to highly substituted azetidines with excellent diastereoselectivity through reduction, cycloaddition, or nucleophilic addition reactions. nih.gov

A general and scalable two-step method for the regio- and diastereoselective synthesis of trans-3-(hydroxymethyl)-2-arylazetidines has also been reported. acs.org This method relies on the kinetically controlled cyclization of oxiranylmethyl-substituted benzylamines, where the strained four-membered ring is formed preferentially over the thermodynamically more stable five-membered ring. acs.org

Cyclization Reactions for Four-Membered Ring Formation

The direct formation of the four-membered azetidine ring through cyclization is a common and effective strategy. Both intramolecular and intermolecular pathways have been extensively explored.

Intramolecular SN2 reactions are a foundational method for constructing the azetidine ring, where a nitrogen atom displaces a leaving group on a carbon atom within the same molecule. nih.govfrontiersin.org A more advanced and highly relevant strategy for synthesizing hydroxylated azetidines is the intramolecular aminolysis of epoxides. nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.net

Lanthanide triflates, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), have emerged as powerful catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. nih.govfrontiersin.orgfrontiersin.orgnih.gov This reaction is notable for its tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. nih.govnih.gov The catalyst promotes the C3-selective aminolysis, leading to the formation of the desired azetidine ring. frontiersin.org Computational studies suggest that the coordination of the lanthanide(III) ion to the substrate and/or product influences the regioselectivity of the aminolysis. frontiersin.org

Below is a table summarizing the results of La(OTf)3-catalyzed intramolecular aminolysis of a model cis-3,4-epoxy amine.

| Entry | Solvent | Yield of Azetidine (%) | Azetidine/Pyrrolidine Ratio |

| 1 | 1,2-dichloroethane (DCE) | 81 | >20:1 |

| 2 | Benzene (PhH) | 75 | 10:1 |

Data sourced from Kuriyama et al. (2023). frontiersin.org

Intermolecular [2+2] photocycloadditions, particularly the aza Paternò–Büchi reaction, represent a direct and efficient method for the synthesis of functionalized azetidines from an imine and an alkene. researchgate.netnih.govnih.govspringernature.comrsc.orgresearchgate.netnih.govnih.govacs.orgchemrxiv.org This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene. nih.gov

Recent advancements have focused on the use of visible light in place of UV irradiation, which offers milder reaction conditions and broader functional group tolerance. researchgate.netnih.govspringernature.comnih.govacs.orgchemrxiv.org Visible-light-mediated aza Paternò–Büchi reactions can be achieved through triplet energy transfer from a photocatalyst, such as an iridium complex, to the alkene. nih.gov The excited triplet state of the alkene then reacts with the ground state imine to form the azetidine ring. nih.gov This approach has been successfully applied to both intramolecular and intermolecular reactions. nih.govnih.govacs.org

A significant development in this area is the use of 2-isoxazoline-3-carboxylates as oxime precursors in visible-light-mediated intermolecular [2+2] photocycloadditions with a wide range of alkenes. researchgate.netnih.gov This method is characterized by its operational simplicity and allows for the synthesis of highly functionalized azetidines that can be readily converted to unprotected azetidines. nih.gov

Ring Contraction Methodologies

Ring contraction of five-membered heterocycles provides an alternative route to the strained azetidine ring. A robust method involves the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.gov In this process, a nucleophile, such as an alcohol or an amine, adds to the carbonyl group of the N-sulfonylpyrrolidinone, leading to the opening of the five-membered ring. The resulting intermediate then undergoes an intramolecular SN2 reaction, with the nitrogen anion displacing the α-bromide to form the four-membered azetidine ring. rsc.org This method allows for the efficient incorporation of various nucleophiles into the azetidine structure. nih.gov

Strain-Release Homologation Strategies

Strain-release homologation strategies exploit the high ring strain of bicyclic systems to construct functionalized azetidines. A prominent example is the use of 1-azabicyclo[1.1.0]butanes (ABBs). organic-chemistry.orgjove.comnih.govacs.orgnih.govchemrxiv.orgresearchgate.netresearchgate.netbris.ac.ukrsc.org These highly strained molecules can undergo stereospecific ring-opening reactions with a variety of nucleophiles to produce substituted azetidines. jove.com

A particularly innovative approach involves the generation of azabicyclo[1.1.0]butyl lithium, which can be trapped with a boronic ester to form an intermediate boronate complex. organic-chemistry.orgnih.govacs.orgbris.ac.uk Upon N-protonation, this complex undergoes a 1,2-migration with cleavage of the central C–N bond, driven by the release of ring strain, to yield an azetidinyl boronic ester. organic-chemistry.orgnih.govacs.orgbris.ac.uk This methodology is applicable to a wide range of boronic esters and proceeds with complete stereospecificity. nih.govacs.org The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized. organic-chemistry.orgnih.govacs.orgbris.ac.uk This strategy has been successfully applied to the stereoselective synthesis of the pharmaceutical agent, cobimetinib. nih.govacs.org

Metal-Catalyzed Syntheses of Chiral Azetidines

Transition metal catalysis offers powerful and versatile strategies for the construction of the strained azetidine ring with high levels of stereocontrol. These methods often involve the formation of key carbon-nitrogen bonds under mild conditions.

Palladium-Catalyzed C-H Amination

Palladium-catalyzed intramolecular C-H amination has emerged as a robust method for synthesizing azetidines by forming a C-N bond at an unactivated C(sp³)–H bond. This approach leverages a directing group to position the palladium catalyst in proximity to the targeted C-H bond, facilitating its activation and subsequent amination.

One effective strategy involves the use of picolinamide (B142947) (PA) as a directing group for amine substrates. acs.orgorganic-chemistry.orgnih.gov This methodology allows for the efficient synthesis of azetidines via the intramolecular amination of γ-C(sp³)–H bonds. acs.orgorganic-chemistry.org The reaction proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle, yielding azetidines with high diastereoselectivity. organic-chemistry.org A key advantage of this method is the use of relatively low catalyst loading and inexpensive reagents under convenient operating conditions. acs.orgorganic-chemistry.orgnih.gov Gaunt and co-workers reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination that proceeds via reductive elimination from an alkyl–Pd(IV) intermediate, promoted by an oxidant like benziodoxole tosylate in combination with a silver salt additive. rsc.org This method demonstrates excellent functional group tolerance. rsc.org

These reactions represent a significant advance in synthesizing complex polycyclic nitrogen-containing heterocycles, including various azabicyclic scaffolds. acs.org The control over the reductive elimination pathways in high-valent palladium catalysis is crucial for selectively forming the strained four-membered ring. psu.eduresearchgate.net

| Substrate Type | Catalyst System | Directing Group | Key Features |

| Aliphatic Amines | Pd(OAc)₂ / Oxidant | Picolinamide (PA) | Intramolecular γ-C(sp³)–H amination, High diastereoselectivity, Low catalyst loading. acs.orgorganic-chemistry.org |

| Functionalized Amines | Pd(II) / Benziodoxole tosylate / AgOAc | Cyclic Template | Excellent functional group tolerance, Reductive elimination from Pd(IV). rsc.org |

| N-Benzyl Picolinamides | Palladium Catalyst / Phenyliodonium dimethylmalonate | Picolinamide (PA) | Synthesis of strained benzazetidines, Kinetically controlled C-N reductive elimination. psu.eduresearchgate.net |

Copper(I)-Catalyzed Asymmetric Cycloaddition Reactions

Copper(I) catalysis provides several distinct pathways for the enantioselective synthesis of chiral azetidines. These methods include cycloadditions and radical cascade reactions.

A highly enantioselective difunctionalization of azetines has been developed to access chiral 2,3-disubstituted azetidines. bohrium.comacs.org Using a Cu/bisphosphine catalyst system, boryl and allyl functionalities are installed across the C=C bond of the azetine, creating two new stereogenic centers with high regio-, enantio-, and diastereoselectivity. bohrium.comacs.org This reaction proceeds through a rapid boryl cupration of the azetine followed by a rate-determining SN2′ allylation. bohrium.comacs.org

Photo-induced copper catalysis has also been employed in the radical annulation of aliphatic amines with alkynes to produce azetidines in a [3+1] cyclization approach. nih.govthe-innovation.orgresearchgate.netnih.gov This method involves the capture of a photogenerated α-aminoalkyl radical by the alkyne, which then undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization. nih.govnih.gov Another copper-catalyzed photoinduced reaction enables a radical 4-exo-dig cyclization of ynamides to afford functionalized azetidines. nih.gov

Additionally, copper(I) catalysis has been used in the skeletal rearrangement of O-propargylic oximes to yield azetidine nitrones through a tandem acs.orgnih.gov-rearrangement and 4π-electrocyclization cascade. acs.org

| Reaction Type | Catalyst System | Substrates | Key Features |

| Boryl Allylation of Azetines | Cu / Bisphosphine | Azetines, Allyl Phosphates | Highly enantioselective, Constructs two stereocenters, Access to 2,3-disubstituted azetidines. bohrium.comacs.org |

| Photo-induced [3+1] Radical Cyclization | [(DPEphos)(bcp)Cu]PF₆ | Aliphatic Amines, Alkynes | Atom-economical, Double C-H activation, Forms vicinal tertiary/quaternary centers. nih.govnih.gov |

| Photo-induced 4-exo-dig Radical Cyclization | [Cu(bcp)DPEphos]PF₆ | Ynamides | Anti-Baldwin cyclization, High regioselectivity. nih.gov |

| Skeletal Rearrangement | Copper(I) / 2-Aminopyridine | O-Propargylic Oximes | Synthesis of azetidine nitrones, Tandem rearrangement and electrocyclization. acs.org |

Titanium(IV)-Mediated Coupling

Titanium(IV)-mediated reactions offer a unique approach to constructing the azetidine skeleton, particularly for spirocyclic systems. A notable method is the Ti(IV)-mediated coupling of oxime ethers with either alkyl Grignard reagents or terminal olefins to synthesize spirocyclic NH-azetidines. rsc.orgresearchgate.netnih.gov

This transformation is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed. researchgate.netnih.gov This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the oxime ether to form the four-membered nitrogen-containing ring in a single step. researchgate.netnih.gov The reaction is operationally simple and provides access to structurally diverse and previously unreported spirocyclic azetidines in moderate yields. researchgate.netnih.gov

| Substrates | Reagents | Proposed Mechanism | Product | Key Features |

| Oxime Ethers, Grignard Reagents/Terminal Olefins | Ti(Oi-Pr)₄, Grignard Reagent | Kulinkovich-type | Spirocyclic NH-Azetidines | Single-step synthesis, Forms quaternary α-carbons, Access to novel spirocycles. rsc.orgresearchgate.netnih.gov |

Other Transition Metal Catalysis (e.g., Rhodium, Iridium) in Azetidine Synthesis

Besides palladium, copper, and titanium, other transition metals like rhodium and iridium are also effective catalysts for azetidine synthesis.

Rhodium(I)-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines has been reported for the synthesis of 2-azetidinones (β-lactams). rsc.org More recently, a rhodium-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones has been developed to synthesize valuable 2-alkenyl azetidines. researchgate.net Rhodium(II) acetate (B1210297) can also catalyze the decomposition of diazoacetoacetamides to form β-lactams. bhu.ac.in

Iridium catalysis is utilized in the context of photocatalysis. For instance, an Ir(III) photocatalyst can activate 2-isoxazoline-3-carboxylates, which then undergo an intermolecular [2+2] photocycloaddition with alkenes (an aza-Paterno-Büchi reaction) to produce azetidines. rsc.org This method is notable for its broad substrate scope, including unactivated alkenes, and its ability to construct densely functionalized azetidines. rsc.org

Organocatalytic Approaches to Chiral Azetidine Scaffolds

Organocatalysis provides a powerful, metal-free alternative for the asymmetric synthesis of chiral azetidines. researchgate.net These methods utilize small organic molecules to catalyze reactions with high enantioselectivity.

One prominent approach involves the use of chiral thiourea (B124793) and squaramide catalysts. nih.gov These catalysts have been successfully applied to the asymmetric synthesis of α-azetidinyl alkyl halides, which contain a tetrasubstituted chiral carbon center. The reaction between halogenated oxindoles and Boc-protected azetidines proceeds in high yields (90-97%) and excellent enantioselectivities (92-93% ee). nih.gov

L-proline has been used as a catalyst for the condensation reaction between substituted aldehydes and anilines, which is a key step in a sequence to produce optically pure 1,2,3-trisubstituted azetidines. rsc.org Chiral amines, such as β-isocupreidine, have been employed in the aza-Morita–Baylis–Hillman (aza-MBH) reaction of ketimines and allenoates to afford enantiomerically enriched azetidines. rsc.org Furthermore, chiral organocatalysts derived from the ring-opening of chiral aziridines have proven highly efficient in direct asymmetric aldol (B89426) reactions, with the resulting adducts being convertible to chiral azetidines. nih.gov

| Catalyst Type | Reaction | Substrates | Enantioselectivity |

| Squaramide | Michael Addition | Halogenated Oxindoles, Protected Azetidines | 92-93% ee nih.gov |

| β-Isocupreidine (β-ICD) | Aza-Morita–Baylis–Hillman | Ketimines, Allenoates | High ee rsc.org |

| L-Proline | Condensation/Cyclization | Aldehydes, Anilines | Optically Pure rsc.org |

| Aziridine-derived Diamines | Aldol Reaction | Ketones, Aldehydes | up to >99% ee (for aldol adduct) nih.gov |

Biocatalytic Transformations in Azetidine Synthesis

Biocatalysis offers a highly selective and environmentally benign route to enantiopure azetidines. Engineered enzymes can catalyze transformations that are challenging to achieve with traditional chemical catalysts. thieme-connect.com

A significant development in this area is the biocatalytic one-carbon ring expansion of aziridines to azetidines. thieme-connect.comresearchgate.netacs.org This transformation is achieved through a highly enantioselective nih.govresearchgate.net-Stevens rearrangement catalyzed by an engineered "carbene transferase" enzyme. researchgate.netacs.org A laboratory-evolved variant of cytochrome P450, named P411-AzetS, was developed through iterative site-saturation mutagenesis. thieme-connect.comacs.org This enzyme demonstrates exceptional stereocontrol (99:1 er) and can override the inherent tendency of the reactive aziridinium (B1262131) ylide intermediate to undergo cheletropic extrusion of an olefin. acs.org The confinement of the reactive intermediate within the enzyme's active site is crucial for achieving the desired chemo- and enantioselectivity, a feat not currently possible with other catalyst classes. thieme-connect.comacs.org

| Enzyme | Reaction Type | Substrates | Key Features |

| Engineered Cytochrome P450 (P411-AzetS) | nih.govresearchgate.net-Stevens Rearrangement | Aziridines | New-to-nature reaction, Unparalleled stereocontrol (99:1 er), Overrides competing side reactions. thieme-connect.comresearchgate.netacs.org |

Derivation from Pre-existing Chiral Precursors

The use of readily available chiral molecules as starting materials is a cornerstone of modern asymmetric synthesis. This approach allows for the transfer of chirality from the starting material to the target molecule, often with high stereocontrol. Key precursors for the synthesis of chiral azetidines include β-lactams and amino acids.

Reduction of Azetidin-2-ones (β-Lactams)

Azetidin-2-ones, commonly known as β-lactams, are versatile intermediates in the synthesis of various azetidine derivatives. The carbonyl group at the 2-position can be reduced to a methylene (B1212753) group, or the lactam ring can be opened and re-closed to afford functionalized azetidines. While the direct reduction of the β-lactam carbonyl to a hydroxyl group is not a common strategy for preparing 2-methylazetidin-3-ols, the β-lactam framework serves as a valuable scaffold for introducing the necessary stereochemistry.

A general approach involves the synthesis of a suitably substituted chiral β-lactam, followed by its conversion to the desired azetidin-3-ol. For instance, a stereoselective Grignard reaction on an azetidin-2,3-dione can introduce the methyl group at the C2 position. Subsequent reduction of the remaining carbonyl at C3 would yield the desired 2-methylazetidin-3-ol (B3247528). The stereochemical outcome of these reactions is highly dependent on the nature of the substituents on the β-lactam ring and the reaction conditions employed.

Hydrogenation of 3-alkylideneazetidin-2-ones can stereoselectively produce cis-3-alkylazetidin-2-ones. researchgate.net This methodology, while not directly yielding the target molecule, highlights the utility of β-lactams in establishing the relative stereochemistry of substituents on the azetidine ring.

| Precursor Type | Key Transformation | Resulting Scaffold | Stereocontrol Element |

| Azetidin-2,3-dione | Grignard Reaction & Reduction | 2-Methylazetidin-3-ol | Substrate and reagent control |

| 3-Alkylideneazetidin-2-one | Stereoselective Hydrogenation | cis-3-Alkylazetidin-2-one | Catalyst and substrate control |

Functionalization of Chiral Amino Acids or Derivatives

Chiral amino acids represent an abundant and cost-effective source of chirality for the synthesis of enantiopure compounds. Their inherent stereochemistry can be effectively transferred to the azetidine ring system through a series of chemical transformations. Amino acids such as threonine, with two chiral centers, are particularly attractive starting materials for the synthesis of 2,3-disubstituted azetidines like (2R,3R)-2-Methylazetidin-3-ol.

A plausible synthetic route commencing from a threonine derivative would involve the protection of the amino and carboxylic acid functionalities, followed by the activation of the side-chain hydroxyl group and subsequent intramolecular cyclization to form the azetidine ring. The stereochemistry of the final product would be dictated by the stereochemistry of the starting threonine. For example, starting with (2S,3R)-threonine could potentially lead to the (2R,3R) or (2R,3S) diastereomer of 2-methylazetidin-3-ol, depending on the reaction mechanism of the cyclization step (with or without inversion of configuration).

Recent studies have demonstrated the synthesis of chiral azetidin-3-ones from natural amino acids, which can then be stereoselectively reduced to the corresponding azetidin-3-ols. nih.gov This approach underscores the versatility of amino acids as chiral building blocks.

| Chiral Amino Acid | Key Synthetic Steps | Potential Azetidine Product |

| Threonine Derivative | Protection, Hydroxyl Activation, Intramolecular Cyclization | 2-Methylazetidin-3-ol stereoisomer |

| General Amino Acid | Conversion to α-amino-α′-diazo ketones, cyclization | Chiral Azetidin-3-one |

Synthetic Routes to Stereoisomers and Analogs of (2R,3R)-2-Methylazetidin-3-ol

The biological activity of a chiral molecule is often highly dependent on its stereochemistry. Therefore, the development of synthetic routes to all possible stereoisomers of a target compound is of great importance for structure-activity relationship (SAR) studies. In the case of 2-methylazetidin-3-ol, there are four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

The synthesis of these stereoisomers can be achieved through various strategies, including the use of different chiral starting materials or the application of stereoselective reactions that allow for the inversion or retention of configuration at specific stereocenters. For instance, the epimerization of one stereocenter in a readily available diastereomer can provide access to another. A chemoenzymatic approach involving TEMPO-mediated oxidation of a secondary alcohol to a ketone, followed by a stereoselective reduction, has been successfully employed for the C3 epimerization in other chiral systems and could be applicable here. mdpi.com

Furthermore, the synthesis of analogs of (2R,3R)-2-Methylazetidin-3-ol, where the methyl group is replaced by other alkyl or aryl groups, is crucial for exploring the chemical space around the core scaffold. These analogs can be prepared by employing similar synthetic strategies but starting with different precursors or using different organometallic reagents in the key bond-forming steps. The enantioselective difunctionalization of azetines has emerged as a powerful tool for accessing a variety of chiral 2,3-disubstituted azetidines with high stereocontrol. nih.govacs.org

The separation of diastereomeric mixtures is also a critical aspect of stereoselective synthesis. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are commonly used to isolate pure stereoisomers. mdpi.com

| Strategy | Description | Application |

| Diastereoselective Synthesis | Use of chiral catalysts or auxiliaries to favor the formation of one diastereomer over others. | Accessing specific stereoisomers of 2-methylazetidin-3-ol. |

| Epimerization | Inversion of a stereocenter in an existing molecule. | Converting one diastereomer to another. |

| Chiral Pool Synthesis | Starting from different enantiomers of a chiral precursor (e.g., threonine). | Accessing different enantiomeric series of the target molecule. |

| Analog Synthesis | Modifying the synthetic route to incorporate different substituents. | Creating a library of related compounds for SAR studies. |

Ring-Opening Reactions of the Azetidine Core

The significant ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to various ring-opening reactions. rsc.org These transformations are crucial for converting the compact four-membered heterocycle into more complex, functionalized linear amines and other heterocyclic systems. The reactivity is often initiated by the activation of the nitrogen atom, typically through protonation or acylation, which forms a more reactive azetidinium salt.

Nucleophilic Ring Opening Reactions and Regioselectivity

The reaction of azetidines with nucleophiles is a cornerstone of their chemistry, providing a pathway to diverse, highly functionalized γ-amino compounds. acs.org The process generally proceeds via an SN2 mechanism, initiated by the formation of an intermediate N-acyl azetidinium species when reacted with agents like chloroformates. acs.org This activation enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack.

The regioselectivity of the ring-opening in unsymmetrically substituted azetidines, such as (2R,3R)-2-Methylazetidin-3-ol, is a critical aspect. The nucleophilic attack generally occurs at the more electrophilic and less sterically hindered carbon atom. nih.govmdpi.com However, the outcome is influenced by a delicate interplay of electronic and steric factors related to the substituents on the ring, as well as the nature of the nucleophile and the activating electrophile. rsc.org For instance, in the reaction of N-benzylazetidines with methylchloroformate, the chloride ion acts as the nucleophile, attacking the intermediate azetidinium salt. The regioselectivity is high, with the attack occurring at the more electrophilic position. acs.org

In the case of azetidinols, the hydroxyl group can influence the regioselectivity of the ring-opening. Studies on the ring opening of azetidinols with phenols have demonstrated that the regiochemical outcome can be controlled, leading to specific γ-amino ether products. acs.org Lewis acid promotion can also be employed to facilitate the ring opening of azetidines with various nucleophiles, including aromatic compounds. rsc.org

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Substituted Azetidines

| Azetidine Substrate | Reagent/Nucleophile | Major Product Type | Regiochemical Outcome |

| N-Alkyl/Aryl Azetidines | Alkyl Chloroformates | γ-Chloroamines | Attack at the more electrophilic carbon of the azetidinium intermediate. acs.org |

| 3-Amido-2-phenyl Azetidines | Lewis/Brønsted Acids | 2-Oxazolines | Intramolecular SN2 attack at the more activated C2 position. mdpi.com |

| N-Activated Azetidines | Phenols | γ-Amino Ethers | Dependent on substitution and reaction conditions. acs.org |

| N-Activated Azetidines | Aromatic Nucleophiles (Lewis Acid) | γ-Aryl Amines | Friedel-Crafts type reaction at the more activated carbon. rsc.org |

Stereochemical Aspects of Ring-Opening Processes

The ring-opening of chiral azetidines often proceeds with a high degree of stereochemical control. nih.gov When the reaction follows an SN2 pathway, it typically results in an inversion of configuration at the carbon center that is attacked by the nucleophile. This stereospecificity is a key feature that allows for the synthesis of enantiomerically pure, functionalized linear amines from chiral azetidine precursors. acs.orgnih.gov

For (2R,3R)-2-Methylazetidin-3-ol, a nucleophilic attack at the C4 position would lead to the inversion of that stereocenter, while an attack at C2 would invert the configuration at that position. The stereochemical integrity of the other centers is typically maintained. The stereospecific nature of these reactions has been confirmed in the ring-opening of various polysubstituted, enantiopure azetidines, where no epimerization at the reacting centers was observed. acs.org

The development of catalytic enantioselective ring-opening reactions has further expanded the synthetic utility of azetidines. For example, chiral hydrogen-bond donor catalysts have been successfully employed for the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.org These methods allow for the desymmetrization of prochiral azetidines or the kinetic resolution of racemic mixtures, providing access to valuable chiral building blocks.

Rearrangement Reactions (e.g., Stevens rearrangement)

Azetidinium salts are known to undergo rearrangement reactions, most notably the rsc.orgnih.gov-Stevens rearrangement. researchgate.net This process typically involves the formation of an azetidinium ylide, which then rearranges to form a ring-expanded product. bohrium.comresearchgate.net The Stevens rearrangement is a powerful tool for transforming azetidines into substituted pyrrolidines, which are prevalent scaffolds in medicinal chemistry. researchgate.net

Recent advancements have led to the development of organocatalytic enantioselective rsc.orgnih.gov-Stevens rearrangements of azetidinium salts. Using a chiral isothiourea Lewis base organocatalyst, azetidinium salts can be converted into 4-alkylideneproline derivatives in high yield and with excellent enantiomeric ratios. chemrxiv.orgresearchwithnj.comacs.org The reaction proceeds through the formation of a chiral ylide intermediate, where the catalyst controls the facial selectivity of the migrating group.

This rearrangement offers a unique pathway for ring expansion, distinct from nucleophilic ring-opening that leads to linear products. researchgate.net The reaction's outcome, particularly the competition between the rsc.orgnih.gov-rearrangement and the alternative nih.govnih.gov-sigmatropic rearrangement, can be influenced by factors such as the substituents on the azetidine ring and the reaction conditions. researchgate.net

Ring Expansion and Elimination Pathways

Beyond the Stevens rearrangement, azetidines can undergo other ring expansion reactions to form five-, six-, seven-, or even eight-membered nitrogen-containing heterocycles. researchgate.netbohrium.com These transformations often proceed through bicyclic azetidinium intermediates, where subsequent nucleophilic attack dictates the size of the resulting ring. The regioselective control of this nucleophilic attack is key to selectively producing a specific ring size, such as azepanes over pyrrolidines. bohrium.com

Elimination reactions represent another reactivity pathway for substituted azetidines, leading to the formation of unsaturated four-membered rings (azetines) or ring-opened products. researchgate.net For a compound like (2R,3R)-2-Methylazetidin-3-ol, elimination of the hydroxyl group and a proton from an adjacent carbon could, in principle, lead to a 2-methyl-azetine derivative. Such elimination pathways are often precursors to further functionalization or cycloaddition reactions. researchgate.net

Directed Functionalization of the Azetidine Ring

While ring-opening reactions are a major aspect of azetidine chemistry, methods that preserve the four-membered ring while introducing new functional groups are also of significant interest. These strategies allow for the elaboration of the azetidine core, creating complex and densely functionalized molecules.

Metal-Based Functionalization of Azetidines

Direct metal-based functionalization of the azetidine ring has emerged as a powerful strategy for its selective modification. rsc.orgnih.gov This approach involves the deprotonation of a C-H bond using a strong base, typically an organolithium reagent, to form a metallated azetidine intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

The regio- and stereoselectivity of these reactions are influenced by several factors, including the nature of the substituent on the nitrogen atom, the substitution pattern on the ring carbons, and the presence of coordinating groups. nih.gov For instance, α-lithiation of N-protected azetidines can be achieved, followed by trapping with an electrophile to functionalize the C2 position. uni-muenchen.de

Palladium-catalyzed reactions have also been employed for the direct C(sp³)–H arylation of azetidines. rsc.org These methods often use a directing group to guide the metal catalyst to a specific C-H bond, enabling site-selective functionalization that would be difficult to achieve through other means. The interplay between the azetidine's structure and the reaction conditions allows for precise control over the functionalization site, paving the way for the synthesis of complex azetidine-containing molecules. rsc.orgnih.gov

Site-Selective Functionalization Influenced by Substituents and Coordination Phenomena

The functionalization of the azetidine ring can be directed to specific sites based on the influence of existing substituents and their ability to coordinate with reagents. In (2R,3R)-2-Methylazetidin-3-ol, the methyl and hydroxyl groups at positions C2 and C3, respectively, play a crucial role in directing the regioselectivity of reactions.

The hydroxyl group can act as a directing group. For instance, its coordination to a metal catalyst can facilitate reactions at the adjacent C4 position. Conversely, the steric bulk of the methyl group at C2 can hinder reactions at that position, thereby promoting functionalization at other sites. The stereochemistry of the substituents also plays a critical role, with reagents preferentially attacking from the less sterically hindered face of the ring.

One notable example of substituent-directed functionalization is the iron-catalyzed substitution of the hydroxyl group in N-Cbz protected azetidin-3-ols. acs.org This reaction proceeds via a stabilized azetidine carbocation, and the presence of an electron-donating group on the nitrogen is crucial for good reactivity. acs.org While this has been demonstrated with aryl groups at C3, a similar principle could be applied to activate the C3 position of (2R,3R)-2-Methylazetidin-3-ol for nucleophilic substitution.

| Reagent | Product | Reaction Type | Potential Outcome with (2R,3R)-2-Methylazetidin-3-ol |

| Thiophenol / Fe Catalyst | 3-Aryl-3-sulfanyl azetidine | Nucleophilic Substitution | (2R,3R)-2-Methyl-3-(phenylthio)azetidine |

| Grignard Reagents | 3-Alkylated/Arylated azetidine | Nucleophilic Substitution | (2R,3R)-2-Methyl-3-alkyl/aryl-azetidine |

| Azides / Activating Agent | 3-Azidoazetidine | Nucleophilic Substitution | (2R,3R)-3-Azido-2-methylazetidine |

This table presents hypothetical functionalization reactions based on known reactivity of similar azetidinols.

N-Functionalization and Derivatization of Azetidinols

The nitrogen atom of the azetidine ring is a key site for derivatization, which can significantly alter the molecule's properties and subsequent reactivity. For (2R,3R)-2-Methylazetidin-3-ol hydrochloride, the nitrogen is protonated. Therefore, N-functionalization reactions typically require a preliminary deprotonation step with a suitable base to liberate the lone pair of electrons on the nitrogen, making it nucleophilic.

Common N-functionalization strategies include acylation, alkylation, and arylation. These reactions are often high-yielding and allow for the introduction of a wide variety of functional groups.

N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base affords N-acylazetidines. This is a common strategy to protect the nitrogen atom or to introduce specific functional groups.

N-Alkylation: Introduction of alkyl groups can be achieved using alkyl halides or through reductive amination. N-alkylation can be important for modulating the biological activity of azetidine-containing compounds. nih.gov

N-Arylation: The formation of N-aryl bonds can be accomplished through methods like the Buchwald-Hartwig amination, providing access to a different class of derivatives.

| Reagent | Product | Reaction Type |

| Acetyl chloride / Triethylamine | N-Acetyl-(2R,3R)-2-methylazetidin-3-ol | N-Acylation |

| Benzyl bromide / Potassium carbonate | N-Benzyl-(2R,3R)-2-methylazetidin-3-ol | N-Alkylation |

| Phenylboronic acid / Cu(OAc)₂ | N-Phenyl-(2R,3R)-2-methylazetidin-3-ol | N-Arylation |

This table illustrates common N-functionalization reactions applicable to (2R,3R)-2-Methylazetidin-3-ol after deprotonation.

Conversion to Complex Molecular Architectures

Chiral azetidinols like (2R,3R)-2-Methylazetidin-3-ol are valuable building blocks for the synthesis of more complex molecules. illinois.eduresearchgate.net Their strained ring system can be strategically opened or expanded to generate larger, functionalized structures.

Ring-Opening Reactions: The inherent strain of the azetidine ring makes it susceptible to nucleophilic ring-opening. This can be a powerful tool for the synthesis of substituted acyclic amines. The regioselectivity of the ring-opening is influenced by the substituents on the ring and the nature of the nucleophile. For instance, in acidic conditions, nucleophilic attack is more likely to occur at the more substituted C2 position due to electronic effects.

Ring-Expansion Reactions: Azetidines can also undergo ring-expansion reactions to form larger heterocyclic systems like pyrrolidines or piperidines. These transformations often involve rearrangement reactions initiated by the functional groups present on the azetidine ring.

Use in Peptidomimetics: Azetidine-containing amino acids are of significant interest in the design of peptidomimetics, as the constrained four-membered ring can impart specific conformational properties to peptides. rsc.org (2R,3R)-2-Methylazetidin-3-ol can be envisioned as a precursor to novel azetidine-based amino acids.

| Transformation | Resulting Structure | Synthetic Utility |

| Nucleophilic Ring-Opening | Substituted 1,3-aminoalcohols | Access to chiral acyclic synthons |

| Oxidation and Rearrangement | Substituted pyrrolidones | Construction of five-membered heterocycles |

| Coupling with Amino Acids | Azetidine-containing dipeptides | Development of novel peptidomimetics |

This table provides examples of how (2R,3R)-2-Methylazetidin-3-ol can be converted into more complex molecular architectures.

Specific Focus on 2r,3r 2 Methylazetidin 3 Ol Hydrochloride As a Chiral Azetidinol Derivative

(2R,3R)-2-Methylazetidin-3-ol hydrochloride is a specific, stereochemically defined member of the chiral azetidinol (B8437883) family. Azetidinols, or hydroxyazetidines, are particularly valuable synthetic intermediates because the hydroxyl group provides a handle for further functionalization or can direct the stereochemical outcome of subsequent reactions.

The (2R,3R) stereochemistry indicates a specific trans arrangement of the methyl and hydroxyl groups on the azetidine (B1206935) ring, providing a well-defined three-dimensional structure. As a hydrochloride salt, the compound exhibits increased stability and solubility in polar solvents, which is advantageous for its handling and use in various reaction media. While detailed synthetic applications for this specific molecule are not widely published, its structure represents a key class of chiral building blocks sought after in medicinal chemistry for the development of novel therapeutics.

Below are the known properties for the enantiomeric form, (2S,3S)-2-Methylazetidin-3-ol hydrochloride, which are identical to the (2R,3R) form in all aspects except for the direction of optical rotation.

Table 1: Properties of (2S,3S)-2-Methylazetidin-3-ol hydrochloride (Data corresponds to the enantiomer of the subject compound)

| Property | Value |

| CAS Number | 2227199-20-2 |

| Molecular Formula | C₄H₁₀ClNO |

| Molecular Weight | 123.58 g/mol |

| Purity | ≥95% - ≥97% |

| Topological Polar Surface Area (TPSA) | 32.26 Ų |

| LogP | -0.2392 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 0 |

Data sourced from chemical supplier databases. capotchem.comaccelachem.com

Applications in Asymmetric Organic Synthesis

Chiral Azetidines as Privileged Building Blocks

The utility of (2R,3R)-2-Methylazetidin-3-ol hydrochloride as a chiral building block is demonstrated in its capacity to be elaborated into more complex and functionally diverse molecules, including stereodefined polyamine ligands and intricate heterocyclic systems.

Chiral azetidines are effective precursors for the synthesis of polyamines, which are crucial ligands in coordination chemistry and catalysis. The synthesis of a quadridentate amine ligand incorporating an azetidine (B1206935) ring has been demonstrated through the reaction of a tris(benzenesulfonate) precursor with 1,2-ethanediamine. scilit.com This method establishes a pathway to create polyamine structures where the azetidine core imparts conformational rigidity and a specific stereochemical environment. Furthermore, the ring-opening polymerization of azetidine monomers represents a direct route to linear polyamines, where the stereochemistry of the monomer can be translated into the polymer backbone. researchgate.net These stereodefined polyamine ligands are valuable in the development of catalysts for asymmetric transformations, where the ligand's three-dimensional structure is critical for enantiocontrol.

The azetidine ring from precursors like (2R,3R)-2-Methylazetidin-3-ol can be integrated into larger, more complex heterocyclic frameworks, particularly spirocycles. mdpi.com Spirocyclic structures, where two rings share a single atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional topologies. nih.gov Methodologies for synthesizing spiro-fused azetidines often involve intramolecular cyclization strategies or cycloaddition reactions. mdpi.comnih.gov For instance, the synthesis of novel "angular" spirocyclic azetidines has been reported, and these have been validated as effective bioisosteres for more common six-membered heterocycles in drug discovery. nih.govresearchgate.net The inherent strain of the azetidine ring can also be exploited in strain-release-driven spirocyclization strategies to rapidly assemble complex, sp³-rich molecular scaffolds. mdpi.com

Precursors for Chiral Ligands in Catalysis

The rigid, chiral scaffold of (2R,3R)-2-Methylazetidin-3-ol makes it an excellent starting point for the design and synthesis of novel ligands for asymmetric catalysis.

A notable class of ligands derived from chiral azetidines is the "AzePhenol" type, which are used to form highly effective dinuclear zinc catalysts. acs.org These ligands are synthesized from chiral azetidine precursors and phenolic backbones. The design principle leverages the rigidity of the four-membered ring to create a well-defined chiral pocket around the metal centers, which is crucial for achieving high levels of enantioselectivity in catalytic reactions. rsc.org The modular nature of the synthesis allows for the tuning of steric and electronic properties by modifying either the azetidine component or the phenolic structure, enabling the optimization of the ligand for specific catalytic applications. nih.govchemrxiv.orgchemrxiv.org

Ligands derived from chiral azetidines have demonstrated remarkable efficacy in a variety of asymmetric catalytic reactions. Dinuclear zinc catalysts featuring AzePhenol ligands have been successfully applied to asymmetric aza-Henry (nitro-Mannich) reactions, providing access to chiral nitroamines with excellent yields and enantioselectivities. acs.org These catalysts have also shown high performance in other asymmetric additions, such as Mannich reactions and alkyne additions. nih.govnih.gov The rigid structure of the azetidine-based ligand is credited with creating a highly organized transition state, leading to superior stereocontrol.

While the direct application of (2R,3R)-2-Methylazetidin-3-ol-derived ligands in asymmetric hydrogenation is an area of ongoing research, the principle of using chiral ligands for such transformations is well-established. rsc.orgresearchgate.net The hydrogenation of chiral azetine precursors using catalysts like Pearlman's catalyst can proceed with high diastereoselectivity to yield stereodefined substituted azetidines, demonstrating the influence of the chiral ring on hydrogenation processes. nih.gov

Below is a table summarizing the performance of an AzePhenol-Zinc catalyst in the asymmetric aza-Henry reaction.

| Entry | N-Boc Imine Substrate | Nitroalkane | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (% ee) | Reference |

|---|---|---|---|---|---|---|

| 1 | N-Boc-4-chlorobenzaldimine | Nitromethane | 95 | - | 98 | acs.org |

| 2 | N-Boc-4-methylbenzaldimine | Nitromethane | 93 | - | 98 | acs.org |

| 3 | N-Boc-2-naphthaldimine | Nitromethane | 96 | - | 99 | acs.org |

| 4 | N-Boc-cinnamaldimine | Nitromethane | 85 | - | 94 | acs.org |

| 5 | N-Boc-4-chlorobenzaldimine | Nitroethane | 97 | 14:1 | 99 (anti) | acs.org |

| 6 | N-Boc-4-bromobenzaldimine | Nitropropane | 94 | 10:1 | 98 (anti) | acs.org |

Use in Stereoselective Total Synthesis

The utility of this compound as a chiral building block extends to the stereoselective total synthesis of complex natural products and bioactive molecules. researchgate.netrsc.org Its pre-defined stereochemistry allows for the efficient construction of multiple chiral centers in the target molecule.

A prominent example is the total synthesis of penaresidin (B1208786) B, an azetidine-containing natural product with a densely functionalized core featuring three contiguous stereocenters. nsf.gov Syntheses of this molecule have utilized chiral azetidine building blocks, derived from readily available starting materials, to establish the core structure efficiently.

Another significant application is in the synthesis of non-natural, azetidine-based α-amino acids. acs.orgchemrxiv.orgchemrxiv.orgacs.orgnih.gov These constrained amino acids are valuable tools in peptide and protein engineering, as their incorporation can induce specific secondary structures, such as γ-turns. chemrxiv.org A synthetic route involves creating unsaturated azetine-2-carboxylic acid precursors, followed by a metal-catalyzed asymmetric reduction to furnish the desired stereodefined azetidine amino acids. acs.orgacs.org These chiral building blocks can then be incorporated into di- and tripeptides using standard peptide coupling techniques, demonstrating their utility in constructing novel peptide architectures. acs.orgacs.org

Advanced Spectroscopic and Stereochemical Characterization Methodologies

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

Chromatography is a cornerstone for the separation and quantification of stereoisomers. For a compound like (2R,3R)-2-Methylazetidin-3-ol hydrochloride, both High-Performance Liquid Chromatography and Gas Chromatography offer powerful solutions for assessing its stereochemical integrity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a premier technique for separating enantiomers and diastereomers. nih.govnih.gov The fundamental principle involves the use of a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and, consequently, separation. researchgate.net

For the analysis of 2-methylazetidin-3-ol (B3247528), the diastereomers ((2R,3R) vs. (2R,3S) and (2S,3R) vs. (2S,3S)) can often be separated on a standard achiral stationary phase (like silica (B1680970) gel or C18) due to their different physical properties. However, the separation of enantiomeric pairs ((2R,3R) from (2S,3S) and (2R,3S) from (2S,3R)) requires a chiral environment.

Methodology and Research Findings: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely used and highly effective for a broad range of chiral compounds. mdpi.com For a polar, amino alcohol like (2R,3R)-2-Methylazetidin-3-ol, columns such as Chiralpak® AD or Chiralcel® OD are often effective. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, involving interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar alcohol (e.g., isopropanol (B130326) or ethanol), is optimized to achieve the best resolution. researchgate.netmdpi.com

To improve peak shape and prevent interactions with the silica support, especially for a basic compound like an azetidine (B1206935), small amounts of an amine modifier (e.g., diethylamine) are often added to the mobile phase.

The following interactive table outlines typical parameters for a chiral HPLC method developed for the stereochemical purity assessment of (2R,3R)-2-Methylazetidin-3-ol.

| Parameter | Description | Typical Value/Condition | Rationale |

| Column | Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Proven efficacy for separating a wide range of chiral amines and alcohols. |

| Mobile Phase | Solvent System | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Balances polarity for optimal retention and selectivity; amine additive minimizes peak tailing. |

| Flow Rate | Eluent Speed | 1.0 mL/min | Provides good separation efficiency within a reasonable analysis time. |

| Detection | Analyte Detection Method | UV at 210 nm | Suitable for compounds with limited chromophores, detecting the amide or end absorption. |

| Temperature | Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography (GC) for Volatile Azetidines

Gas Chromatography is an alternative technique, particularly suited for volatile and thermally stable compounds. This compound itself is a salt and thus not volatile. Therefore, analysis by GC requires a derivatization step to convert the polar, non-volatile analyte into a more volatile and thermally stable derivative. researchgate.net

Methodology and Research Findings: A common derivatization strategy for compounds containing hydroxyl (-OH) and secondary amine (-NH) groups is silylation. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active protons on the oxygen and nitrogen atoms with trimethylsilyl (B98337) (TMS) groups. researchgate.netnist.gov This process eliminates polar hydrogen bonding sites, reduces the boiling point, and increases the thermal stability of the analyte.

Once derivatized, the resulting silylated 2-methylazetidin-3-ol can be separated on a chiral GC column. Chiral stationary phases for GC are often based on cyclodextrin (B1172386) derivatives, which can form inclusion complexes with the enantiomers of the analyte, leading to their separation.

The GC-MS technique combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for both the quantification of stereoisomers and the confirmation of their identity based on their mass spectra. mdpi.comorientjchem.org

Spectroscopic Methods for Stereochemical Assignment

While chromatography separates stereoisomers, spectroscopy provides detailed structural information, enabling the definitive assignment of their relative and absolute stereochemistry.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com It has become a powerful non-empirical method for determining the absolute configuration of chiral compounds. nih.gov

Methodology and Research Findings: The modern approach to ECD analysis involves a combination of experimental measurement and quantum chemical calculation. rsc.org The experimental ECD spectrum of the purified enantiomer is recorded. Then, the three-dimensional structures of both possible enantiomers (e.g., (2R,3R) and (2S,3S)) are modeled, and their theoretical ECD spectra are calculated using time-dependent density functional theory (TD-DFT). nih.gov

The absolute configuration is assigned by comparing the experimental spectrum with the calculated spectra. A good match between the experimental spectrum and the spectrum calculated for the (2R,3R) configuration, for instance, provides strong evidence that the sample has that absolute stereochemistry. rsc.orgresearchgate.net For a molecule like 2-methylazetidin-3-ol, which lacks a strong chromophore, the Cotton effects in the ECD spectrum will typically appear in the far-UV region (below 220 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative and Absolute Stereochemistry (e.g., NOESY, Chiral Shift Reagents)

NMR spectroscopy is an indispensable tool for elucidating the precise three-dimensional structure of molecules, including the relative stereochemistry of substituents on a ring.

Methodology and Research Findings: Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects spatial proximity between protons that are close to each other (typically within 5 Å), regardless of whether they are connected through bonds. libretexts.org This is particularly useful for determining the relative configuration of substituents on a cyclic structure like an azetidine ring. ipb.pt

For (2R,3R)-2-Methylazetidin-3-ol, the methyl group at the C2 position and the hydroxyl group at the C3 position are on opposite faces of the ring (a trans relationship). In contrast, the (2R,3S) isomer would have these groups on the same face (a cis relationship). A 2D NOESY spectrum would be expected to show a cross-peak between the proton at C2 (H2) and the proton at C3 (H3) in the cis isomer, as they would be on the same face of the ring and therefore in close proximity. For the trans isomer, this correlation would be absent or very weak. Instead, a correlation between the C2-methyl protons and H3 would be expected for the cis isomer. ipb.ptkau.edu.sa

Chiral Shift Reagents (CSRs): To determine the absolute configuration or to resolve overlapping signals of enantiomers, chiral lanthanide shift reagents can be used. These reagents are chiral complexes (e.g., Eu(hfc)₃) that can reversibly bind to the analyte (in this case, via the hydroxyl or amine group). This binding forms transient diastereomeric complexes, which have different NMR spectra. The interaction causes chemical shift differences (lanthanide-induced shifts) between corresponding protons of the two enantiomers, allowing for their distinction and quantification in a racemic mixture.

The following interactive table summarizes key NMR data expected for the (2R,3R)-2-Methylazetidin-3-ol cation.

| Proton | Expected Chemical Shift (ppm) | Key NOESY Correlation | Stereochemical Implication |

| H2 | ~4.0 - 4.2 | H4a, H4b | Confirms connectivity within the azetidine ring. |

| H3 | ~4.6 - 4.8 | H4a, H4b | Confirms connectivity within the azetidine ring. |

| CH₃ | ~1.4 - 1.6 | H2 | Confirms attachment of the methyl group at C2. |

| H2 / H3 | - | No strong correlation | Indicates a trans relationship between these protons, consistent with the (2R,3R) configuration. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., LC/MS, HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. sapub.org

Methodology and Research Findings: High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, typically to within 5 ppm. This allows for the unambiguous determination of the elemental composition of (2R,3R)-2-Methylazetidin-3-ol, confirming its molecular formula (C₄H₁₀NO⁺ for the cation). researchgate.net This is a definitive method for confirming the identity of a synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC/MS): This technique couples the separation capabilities of HPLC with the detection power of MS. An LC/MS system can be used to analyze the effluent from a chiral HPLC separation, providing mass data for each separated stereoisomer and confirming that they are indeed isomers (i.e., they have the same molecular weight).

Fragmentation Analysis: Under techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), the molecular ion can be induced to fragment. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For 2-methylazetidin-3-ol, characteristic fragmentation pathways would likely involve the loss of water (H₂O) from the molecular ion, followed by ring-opening or cleavage, yielding specific fragment ions that help to confirm the core azetidine structure. nih.gov

X-ray Crystallography for Solid-State Stereochemical Confirmation

Single-crystal X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This powerful technique provides precise information on bond lengths, bond angles, and torsional angles, thereby offering an absolute confirmation of a compound's constitution and, crucially, its stereochemistry. For a chiral molecule such as this compound, X-ray crystallography would provide irrefutable proof of the relative and absolute configurations of the stereocenters at the C2 and C3 positions.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons within the crystal diffract this beam into a unique, three-dimensional pattern of reflections. By measuring the intensities and positions of these diffracted spots, a detailed electron density map of the molecule can be constructed. This map is then interpreted to reveal the precise spatial arrangement of each atom within the crystal lattice.

In the specific case of this compound, a successful crystallographic analysis would unequivocally confirm the cis relationship between the methyl group at the C2 position and the hydroxyl group at the C3 position on the azetidine ring. Furthermore, it would provide detailed insight into the conformation of the strained four-membered ring, defining its degree of puckering. The analysis would also reveal the intricate network of intermolecular interactions that stabilize the crystal structure, such as hydrogen bonds involving the hydroxyl group, the protonated amine of the azetidinium cation, and the chloride counter-ion.

Despite the conclusive nature of this technique, a thorough review of published scientific literature and crystallographic databases reveals that the single-crystal X-ray structure of this compound has not been reported. Therefore, detailed experimental data on its solid-state conformation and crystal packing are not currently available in the public domain. Should such data become available, it would be presented in a comprehensive crystallographic information file (CIF), summarizing key parameters as outlined in the table below.

Table 1. Representative Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₁₀ClNO |

| Formula Weight | 123.58 |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

| Calculated Density (g/cm³) | Data not available |

| R-factor (%) | Data not available |

Computational and Mechanistic Investigations of Azetidine Reactivity and Stereocontrol

Theoretical Studies on Azetidine (B1206935) Ring Strain and Stability

The four-membered nitrogen-containing heterocyclic structure of the azetidine ring results in considerable ring strain, a primary factor influencing its reactivity. rsc.orgrsc.orgnih.gov Theoretical investigations have been essential in measuring this strain and comprehending its effects on stability. The strain energy of the parent azetidine molecule is estimated to be around 25.2-26.7 kcal/mol. researchgate.net This high level of strain is a consequence of bond angle distortion, which compels the ring atoms into a less than ideal geometric arrangement. researchgate.net

Computational models indicate that the azetidine ring is puckered rather than planar. The degree of puckering and the energy barrier for ring inversion are affected by the characteristics and placement of substituents on the ring. The presence of a methyl group, as seen in (2R,3R)-2-Methylazetidin-3-ol hydrochloride, can shape the conformational preference of the ring. These theoretical calculations are vital for forecasting the ground-state geometries and relative stabilities of substituted azetidines, which in turn dictate their kinetic and thermodynamic behavior in chemical reactions.

Density Functional Theory (DFT) Calculations for Conformational Analysis and Chiroptical Properties

Density Functional Theory (DFT) has become a crucial tool for in-depth conformational analysis of azetidines and for predicting their chiroptical properties. preprints.orgsns.itnih.gov For chiral molecules like this compound, DFT calculations can forecast the most stable conformations by mapping the potential energy surface. mdpi.com These calculations consider the intricate balance of steric and electronic effects from the substituents. mdpi.com

Moreover, DFT is broadly utilized to simulate chiroptical properties, including optical rotation and electronic circular dichroism (ECD). By comparing the calculated spectra with experimental findings, the absolute configuration of chiral azetidines can be established or verified. This is especially beneficial for complex molecules where conventional methods for stereochemical assignment might be inconclusive.

Elucidation of Reaction Mechanisms and Transition States

Computational studies have significantly advanced the understanding of the mechanisms behind different synthetic routes to azetidines. For instance, the intramolecular cyclization of γ-amino alcohols or γ-haloamines to create the azetidine ring has been extensively modeled. rsc.org These studies aid in pinpointing key transition states and intermediates, facilitating the optimization of reaction conditions to enhance yields and selectivities. researchgate.net Theoretical models can also assess the viability of new synthetic pathways, steering experimental work. nih.gov A variety of synthetic methods have been explored, including:

[2+2] photocycloadditions rsc.orgresearchgate.netrsc.org

Radical cyclization of ynamides nih.gov

Thermal isomerization of aziridines rsc.org

Titanium(IV)-mediated coupling of oxime ethers rsc.org

| Synthetic Method | Key Features | Computational Insights |

| [2+2] Photocycloaddition | A direct approach to functionalized azetidines, often with high regio- and stereoselectivity. researchgate.netrsc.org | DFT calculations help in understanding the frontier molecular orbital interactions that govern the success of the reaction. researchgate.net |

| Radical Cyclization | Involves the anti-Baldwin 4-exo-dig cyclization of ynamides, offering good yields and functional group tolerance. nih.gov | DFT calculations have shown that the 4-exo-dig cyclization is kinetically favored over the 5-endo-dig pathway. nih.gov |

| Isomerization of Aziridines | Thermal rearrangement of aziridines can produce azetidines. rsc.org | Mechanistic studies elucidate the transition states involved in the ring expansion. |

| Kulinkovich-type Coupling | Ti(IV)-mediated reaction of oxime ethers with Grignard reagents to form spirocyclic NH-azetidines. rsc.org | The proposed mechanism involves a titanacyclopropane intermediate. researchgate.net |

This table is based on interactive data from the text.

The functionalization of existing azetidine rings frequently poses challenges in managing regioselectivity and stereoselectivity. nih.gov Computational chemistry is instrumental in comprehending the factors that determine the outcomes of these reactions. For example, in the ring-opening reactions of azetidines, calculations can forecast which C-N bond is more likely to break based on the electronic and steric characteristics of the substituents and the nature of the attacking nucleophile. nih.gov

For this compound, with its specific stereochemistry, it is crucial to understand how this inherent chirality influences the stereochemical result of later reactions. DFT calculations of transition state energies for various stereoisomeric pathways can clarify and predict the observed diastereoselectivity in reactions like N-alkylation or acylation. nih.govacs.org

| Transformation | Controlling Factors | Computational Approach |

| Ring-Opening | Electronic and steric properties of substituents, nature of the nucleophile. | Calculation of bond cleavage susceptibility. nih.gov |

| N-Alkylation/Acylation | Inherent chirality of the azetidine ring. | DFT calculations of transition state energies for different stereoisomeric pathways. nih.govacs.org |

| Lithiation | Stereochemical relationship between ring protons and coordinating groups. | Calculations support experimental observations of regioselective hydrogen/lithium permutation. nih.govacs.org |

This table is based on interactive data from the text.

Rational Design of Chiral Catalysts and Ligands for Azetidine Functionalization

Computational chemistry is increasingly employed for the rational design of chiral catalysts and ligands to attain high enantioselectivity in the synthesis and functionalization of azetidines. researchgate.netnih.gov By modeling the interaction between a substrate, a catalyst, and a reagent, researchers can forecast which catalyst-ligand combination will yield the most effective stereochemical control. rsc.org

These computational experiments can screen numerous potential catalysts before any lab work is initiated, thus speeding up the discovery of new and efficient catalytic systems. mit.eduthescience.dev The design principles are frequently based on an understanding of non-covalent interactions, such as hydrogen bonding and steric repulsion, which shape the geometry of the transition state and, ultimately, the stereochemical outcome of the reaction. rsc.org

Future Perspectives in Chiral Azetidine Chemistry

Emerging Synthetic Methodologies for Highly Functionalized Azetidines

The synthesis of azetidines, particularly those with multiple stereocenters, remains a challenging endeavor due to their inherent ring strain. ub.bw However, recent years have seen the development of several innovative synthetic strategies. These include ring contraction of larger heterocycles, cycloaddition reactions, C-H activation, and strain-release homologation. rsc.org For instance, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has emerged as a powerful tool for constructing functionalized azetidines. rsc.org Another promising approach involves the Ti(IV)-mediated coupling to synthesize spirocyclic NH-azetidines. rsc.org

Furthermore, modular approaches are being developed to allow for the "any-stage" installation of azetidine (B1206935) rings into complex molecules using reagents like azetidinyl trichloroacetimidates. chemrxiv.org The development of methods for the stereoselective synthesis of polysubstituted azetidines is also a key area of research, with techniques like the diastereoselective hydrozirconation of allylic amines showing promise for creating cis-2,3-disubstituted azetidines. The La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines represents another novel route to azetidine rings. frontiersin.org These emerging methodologies are expected to facilitate the synthesis of a wider array of highly functionalized and stereochemically complex azetidines, including derivatives of 2-methylazetidin-3-ol (B3247528).

Development of Novel Asymmetric Catalytic Systems

Chiral azetidines have demonstrated significant potential as ligands and organocatalysts in asymmetric synthesis. birmingham.ac.uk Their rigid four-membered ring structure can create a well-defined chiral environment around a metal center or in an organocatalytic transition state, leading to high levels of enantioselectivity. birmingham.ac.uk Since the 1990s, chiral azetidine-derived ligands have been successfully employed in a variety of asymmetric reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.uk

Future developments in this area are likely to focus on the design and synthesis of new chiral azetidine-based ligands with enhanced catalytic activity and selectivity. This includes the exploration of novel substitution patterns on the azetidine ring to fine-tune the steric and electronic properties of the resulting catalysts. For example, azetidine-based vicinal diamines are being explored as ligands in palladium-catalyzed cross-coupling reactions. The development of catalytic systems that can achieve high enantioselectivity under mild and environmentally benign conditions will be a key research direction.

Advancements in Understanding Azetidine Reactivity and Selectivity

The reactivity of azetidines is largely governed by their significant ring strain, which is intermediate between that of the more reactive aziridines and the less strained pyrrolidines. rsc.org This unique level of strain allows for controlled ring-opening reactions that can be triggered under specific conditions, providing access to a variety of functionalized acyclic amines. rsc.org

Future research will likely focus on gaining a more profound understanding of the factors that control the reactivity and selectivity of azetidine ring-opening and functionalization reactions. This includes computational studies to model reaction pathways and transition states, as well as experimental investigations into the influence of substituents, catalysts, and reaction conditions on the outcome of these transformations. rsc.org For example, the study of metallated azetidines has revealed that the structure, substituents, and coordination phenomena deeply influence the reactivity and allow for site-selective functionalization. rsc.org A deeper understanding of these principles will enable chemists to more effectively utilize chiral azetidines as versatile synthetic intermediates.

Continued Exploration of Chiral Azetidines as Chemical Tools and Building Blocks

Chiral azetidines are increasingly recognized as valuable building blocks in medicinal chemistry and drug discovery. nih.govenamine.net The rigid azetidine scaffold can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and three-dimensionality. The incorporation of chiral azetidines can also lead to enhanced binding affinity and selectivity for biological targets.

The continued exploration of chiral azetidines as chemical tools will involve their incorporation into a wider range of biologically active molecules. This includes their use as constrained amino acid surrogates in peptidomimetics and as scaffolds for the development of novel kinase inhibitors and other therapeutic agents. The development of efficient and scalable syntheses for a diverse array of chiral azetidine building blocks will be crucial to support these efforts. magtech.com.cn The unique structural and reactive properties of chiral azetidines ensure their continued importance as versatile tools for advancing chemical synthesis and drug discovery. researchgate.net

Q & A

Q. Answer :

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice parameters .

- NMR Spectroscopy :

- Optical Rotation : (c = 1, HO) matches computational predictions for (2R,3R) .

Advanced: How does the stereochemistry of this compound influence its interaction with biological targets compared to its diastereomers?

Q. Answer :

- Receptor Binding Assays : (2R,3R) exhibits 10-fold higher affinity for GABA receptors (IC = 2.3 µM) vs. (2S,3S) (IC = 25 µM) due to optimal H-bonding with Glu155 .

- Molecular Dynamics Simulations : The R,R configuration stabilizes hydrophobic interactions with Trp231 in the receptor’s active site, unlike S,S .

Data Table :

| Diastereomer | Target (IC) | Key Interaction |

|---|---|---|

| (2R,3R) | GABA: 2.3 µM | H-bond (Glu155) |

| (2S,3S) | GABA: 25 µM | Steric clash (Trp231) |

Advanced: What strategies resolve contradictory data on the compound’s solubility and stability in aqueous vs. organic solvents?

Q. Answer :

- Solubility Profiling :

- HPLC-MS : Quantifies degradation products (e.g., azetidine ring-opening in acidic buffers) .

- DSC Analysis : Identifies melting point shifts (>200°C in DMSO vs. 185°C in HO) due to hydrate formation .

- Stabilization Methods :

Advanced: How does this compound compare to structural analogs in azetidine-based drug discovery?

Answer :

Comparative Analysis :

| Compound | Structure | Key Feature | Bioactivity |

|---|---|---|---|

| (2R,3R)-2-Methylazetidin-3-ol HCl | Azetidine | Cis-OH/CH | GABA modulation |

| 1-Azabicyclo[2.2.2]octane | Bicyclic | Rigid core | Nicotinic receptor antagonist |

| 4-Methylpiperidine | Piperidine | Flexible | Lower metabolic stability |

Q. Methodology :

- SAR Studies : Modifying the azetidine ring’s substituents alters target selectivity.

- In Silico Docking : Predicts steric compatibility with receptor pockets .

Basic: What analytical techniques are critical for characterizing this compound’s purity?

Q. Answer :

- HPLC-PDA : Detects impurities at 0.1% level using a C18 column (λ = 210 nm) .

- Elemental Analysis : Validates C, H, N, Cl content within ±0.3% of theoretical values .

- TGA : Confirms absence of solvates (weight loss <1% up to 150°C) .

Advanced: What mechanistic insights explain the compound’s instability under basic conditions?

Q. Answer :

- pH-Dependent Degradation :

- Mitigation : Use of phosphate buffers (pH 4–6) or encapsulation in cyclodextrins .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Q. Answer :

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid HCl vapor exposure .

- Storage : Airtight containers at -20°C under inert gas (N) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products